molecular formula C28H36N2O4 B12291084 D-PhenylalanylNateglinide

D-PhenylalanylNateglinide

Cat. No.: B12291084
M. Wt: 464.6 g/mol
InChI Key: XMXSUTQQSCOJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-PhenylalanylNateglinide is a synthetic compound that combines the properties of D-phenylalanine and nateglinide. D-phenylalanine is an enantiomer of phenylalanine, an essential amino acid, while nateglinide is an oral hypoglycemic agent used to manage type 2 diabetes. The combination of these two compounds aims to leverage their individual benefits, potentially offering unique therapeutic advantages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-PhenylalanylNateglinide involves several steps, starting with the preparation of D-phenylalanine. One efficient method for producing enantiopure D-phenylalanine is through asymmetric resolution using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process ensures high optical purity and yield.

Nateglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The final step involves coupling D-phenylalanine with nateglinide under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: D-PhenylalanylNateglinide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

D-PhenylalanylNateglinide has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

    L-Phenylalanine: An enantiomer of phenylalanine with different biological effects.

    DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine.

    Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action to nateglinide.

Uniqueness: D-PhenylalanylNateglinide is unique due to its combined properties, potentially offering enhanced therapeutic benefits compared to its individual components. Its dual action on insulin secretion and neurotransmitter modulation sets it apart from other similar compounds.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

3-phenyl-2-[[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)

InChI Key

XMXSUTQQSCOJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.